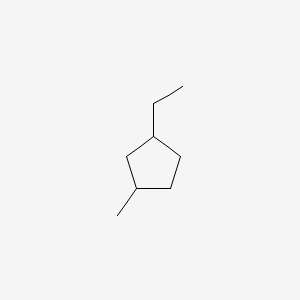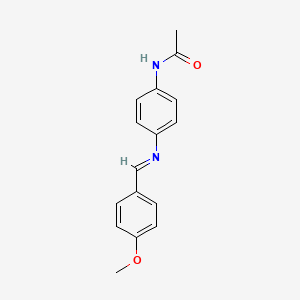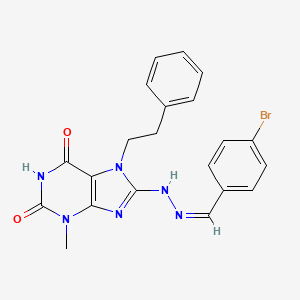
Cyclopentane, 1-ethyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylcyclopentane is an organic compound with the molecular formula C8H16. It is a derivative of cyclopentane, characterized by the presence of an ethyl group and a methyl group attached to the cyclopentane ring. This compound is a colorless liquid with a weak aromatic odor and is known for its volatility at room temperature .
Preparation Methods
1-Ethyl-3-methylcyclopentane can be synthesized through various methods. One common synthetic route involves the acid-catalyzed alkylation of 3-methylcyclopentanol with acetic acid . This reaction typically requires an acid catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-3-methylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-ethyl-3-methylcyclopentane into different hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-ethyl-3-methylcyclopentane exerts its effects depends on the specific reactions it undergoesThese factors play a crucial role in determining the compound’s reactivity and the pathways involved in its chemical transformations .
Comparison with Similar Compounds
1-Ethyl-3-methylcyclopentane can be compared with other similar compounds, such as:
Cyclopentane: The parent compound, which lacks the ethyl and methyl substituents.
1-Methyl-3-ethylcyclopentane: A stereoisomer with the same molecular formula but different spatial arrangement of the substituents.
1-Ethyl-2-methylcyclopentane: Another isomer with the ethyl and methyl groups attached to different positions on the cyclopentane ring.
The uniqueness of 1-ethyl-3-methylcyclopentane lies in its specific substitution pattern, which influences its physical and chemical properties, making it distinct from its isomers and other cyclopentane derivatives .
Properties
CAS No. |
61593-45-1 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
PQXAPVOKLYINEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)


![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11994650.png)

![4-((E)-{[3-(2,4-Dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11994661.png)
![methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11994669.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994670.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994673.png)

